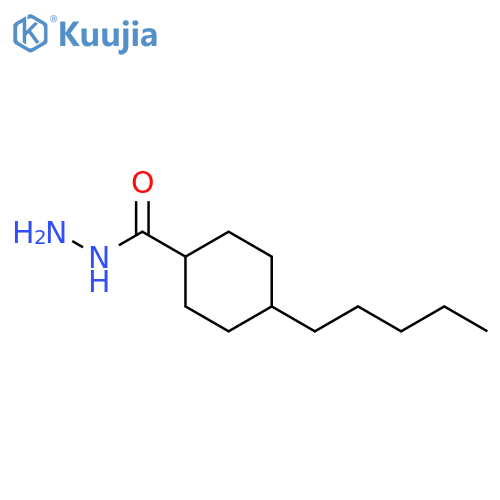

Cas no 454473-85-9 (4-Pentylcyclohexanecarbohydrazide)

4-Pentylcyclohexanecarbohydrazide 化学的及び物理的性質

名前と識別子

-

- 4-Pentylcyclohexanecarbohydrazide

- Cyclohexanecarboxylic acid, 4-pentyl-, hydrazide (9CI)

- AC1MC9Z3

- MolPort-003-355-534

- pentylcyclohexanecarbohydrazide

- SBB094686

- SureCN7340412

- SureCN7340416

- J-515920

- SCHEMBL7340412

- SCHEMBL7340416

- 4-pentylcyclohexane-1-carbohydrazide

- 454473-85-9

- AKOS005071345

- SB86424

- DTXSID50377491

- MFCD03425827

- CS-0327243

- 9T-0235

-

- MDL: MFCD03425827

- インチ: InChI=1S/C12H24N2O/c1-2-3-4-5-10-6-8-11(9-7-10)12(15)14-13/h10-11H,2-9,13H2,1H3,(H,14,15)

- InChIKey: MBWRHUSKMKZTLJ-UHFFFAOYSA-N

- ほほえんだ: CCCCCC1CCC(C(NN)=O)CC1

計算された属性

- せいみつぶんしりょう: 212.188863393g/mol

- どういたいしつりょう: 212.188863393g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 6

- 複雑さ: 186

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.3

- トポロジー分子極性表面積: 55.1Ų

4-Pentylcyclohexanecarbohydrazide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | P030375-500mg |

4-Pentylcyclohexanecarbohydrazide |

454473-85-9 | 500mg |

$ 540.00 | 2022-06-03 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-317002-500 mg |

4-Pentylcyclohexanecarbohydrazide, |

454473-85-9 | 500MG |

¥2,226.00 | 2023-07-11 | ||

| 1PlusChem | 1P00DSB3-5g |

Cyclohexanecarboxylic acid, 4-pentyl-, hydrazide (9CI) |

454473-85-9 | 5g |

$1674.00 | 2024-05-02 | ||

| A2B Chem LLC | AG42415-500mg |

4-Pentylcyclohexanecarbohydrazide |

454473-85-9 | 500mg |

$372.00 | 2024-04-20 | ||

| A2B Chem LLC | AG42415-25g |

4-Pentylcyclohexanecarbohydrazide |

454473-85-9 | 25g |

$5869.00 | 2024-04-20 | ||

| A2B Chem LLC | AG42415-10g |

4-Pentylcyclohexanecarbohydrazide |

454473-85-9 | 10g |

$2689.00 | 2024-04-20 | ||

| Apollo Scientific | OR33412-10g |

4-Pentylcyclohexane-1-carbohydrazide |

454473-85-9 | 95% | 10g |

£1848.00 | 2025-02-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1397913-1g |

4-Pentylcyclohexane-1-carbohydrazide |

454473-85-9 | 97% | 1g |

¥3648.00 | 2024-05-13 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1397913-5g |

4-Pentylcyclohexane-1-carbohydrazide |

454473-85-9 | 97% | 5g |

¥10049.00 | 2024-05-13 | |

| abcr | AB158370-1g |

4-Pentylcyclohexanecarbohydrazide; . |

454473-85-9 | 1g |

€478.80 | 2025-02-19 |

4-Pentylcyclohexanecarbohydrazide 関連文献

-

Tenglong Mei,Chuang Wang,Meng Liao,Jiaxin Li,Liyuan Wang,Chengqiang Tang,Xuemei Sun,Bingjie Wang,Huisheng Peng J. Mater. Chem. A, 2021,9, 10104-10109

-

Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984

-

Gary Gorbet,Borries Demeler Analyst, 2017,142, 206-217

-

Haishuang Zhao,Alexander Bodach,Miriam Heine,Yasar Krysiak,Jürgen Glinnemann,Edith Alig,Lothar Fink,Martin U. Schmidt CrystEngComm, 2017,19, 2216-2228

-

Sho Makino,Yuto Shinohara,Takayuki Ban,Wataru Shimizu,Keita Takahashi,Nobuyuki Imanishi,Wataru Sugimoto RSC Adv., 2012,2, 12144-12147

-

Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137

4-Pentylcyclohexanecarbohydrazideに関する追加情報

4-Pentylcyclohexanecarbohydrazide: A Comprehensive Overview

The compound with CAS No. 454473-85-9, commonly referred to as 4-Pentylcyclohexanecarbohydrazide, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a cyclohexane ring with a pentyl group and a carbohydrazide functional group. The cyclohexane ring provides structural stability, while the pentyl chain introduces flexibility and potential for bioavailability. The carbohydrazide group, on the other hand, is known for its reactivity and ability to form hydrazones, making it a valuable component in various chemical reactions and drug design applications.

Recent studies have highlighted the potential of 4-Pentylcyclohexanecarbohydrazide in the development of novel therapeutic agents. Researchers have explored its ability to act as a precursor in the synthesis of bioactive compounds, particularly in the realm of anticancer drug discovery. The molecule's structure allows for easy modification, enabling chemists to attach various functional groups that can enhance its pharmacokinetic properties. For instance, the addition of hydrophilic groups has been shown to improve solubility and bioavailability, which are critical factors in drug delivery systems.

One of the most promising applications of 4-Pentylcyclohexanecarbohydrazide lies in its role as an intermediate in the synthesis of hydrazones. Hydrazones are widely used in pharmaceuticals due to their ability to form stable bonds with carbonyl groups, which can lead to the creation of highly specific and potent drugs. By leveraging the unique properties of this compound, scientists have been able to design more efficient synthesis pathways for hydrazones, reducing production costs and improving scalability.

In addition to its pharmacological applications, 4-Pentylcyclohexanecarbohydrazide has also found use in materials science. Its ability to form stable complexes with metal ions has led to its incorporation into advanced materials such as coordination polymers and metal-organic frameworks (MOFs). These materials have applications in gas storage, catalysis, and sensing technologies. Recent research has focused on optimizing the synthesis conditions to enhance the mechanical and thermal stability of these materials, paving the way for their commercialization.

The synthesis of 4-Pentylcyclohexanecarbohydrazide typically involves a multi-step process that begins with the preparation of cyclohexanecarboxylic acid. This acid is then converted into its corresponding acid chloride using thionyl chloride or phosphorus pentachloride. The acid chloride is subsequently reacted with hydrazine hydrate to form the carbohydrazide derivative. Finally, the pentyl group is introduced via an alkylation reaction, often using alkyl halides in the presence of a base such as potassium tert-butoxide.

Despite its numerous applications, there are challenges associated with the use of 4-Pentylcyclohexanecarbohydrazide. One major concern is its reactivity under certain conditions, which can lead to unwanted side reactions if not carefully controlled. To address this issue, researchers have explored various strategies such as modifying reaction conditions or employing protecting groups during synthesis. These efforts have significantly improved the yield and purity of the final product.

In conclusion, 4-Pentylcyclohexanecarbohydrazide (CAS No. 454473-85-9) is a versatile compound with a wide range of applications in chemistry and pharmacology. Its unique structure and reactivity make it an invaluable tool in drug discovery and materials science. As research continues to uncover new possibilities for this compound, it is likely that 4-Pentylcyclohexanecarbohydrazide will play an even more prominent role in advancing scientific and technological innovations.

454473-85-9 (4-Pentylcyclohexanecarbohydrazide) 関連製品

- 27563-60-6(2-Cyclohexylacetohydrazide)

- 27327-67-9(1,4-Cyclohexanedicarbohydrazide)

- 17846-15-0(Adamantane-1-carboxylic acid hydrazide)

- 438531-50-1(4-tert-Butylcyclohexanecarbohydrazide)

- 38941-47-8(Cyclohexanecarbohydrazide)

- 19026-80-3(2-(Adamantan-1-yl)acetohydrazide)

- 791131-91-4(2-(2-benzylphenoxy)-N-(1-cyanocyclohexyl)acetamide)

- 26429-35-6(Butanenitrile, 3-fluoro-2-hydroxy-3-methyl-)

- 2229148-85-8(3-(2-bromo-4-chlorophenoxy)-3-methylazetidine)

- 2228229-37-4((2,6-dimethylphenyl)methyl sulfamate)